N-[3-(furan-2-ylmethoxy)propyl]acetamide
Description
N-[3-(furan-2-ylmethoxy)propyl]acetamide is a synthetic acetamide derivative characterized by a furan-2-ylmethoxy group attached to a propyl chain. The furan ring, an oxygen-containing heterocycle, imparts distinct electronic and steric properties, influencing its physicochemical behavior and biological interactions.
Properties
IUPAC Name |
N-[3-(furan-2-ylmethoxy)propyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-9(12)11-5-3-6-13-8-10-4-2-7-14-10/h2,4,7H,3,5-6,8H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTHLAOMNRILEJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCOCC1=CC=CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Antiulcer Agents with Phenoxy/Thioether Substituents
- N-[3-(3-(1-Piperidinylmethyl)phenoxy)propyl]-2-(2-hydroxyethylthio)acetamide (Compound 8) Structure: Features a phenoxy group and a thioether-linked hydroxyethyl moiety. Activity: Demonstrates dual gastric acid antisecretory and cytoprotective effects. The thioether group is critical for gastroprotection, with furfurylthio/sulfinyl variants showing enhanced activity .
Morpholine-Containing Derivatives
- 2-(4-Fluorophenoxy)-N-[3-(morpholin-4-yl)propyl]acetamide (Y205-7732) Structure: Contains a morpholine ring and fluorophenoxy group. Properties: Molecular weight = 296.34; logP = 0.64, indicating moderate lipophilicity . Comparison: The morpholine ring enhances solubility via hydrogen bonding, whereas the furan in the target compound may prioritize π-π interactions.
Heteroaromatic Variants
- 2-Furfurylsulfinyl-N-[4-(4-(piperidinomethyl)-2-pyridyloxy)-(Z)-2-butenyl]acetamide (FRG-8813) Structure: Incorporates a sulfinyl-furfuryl group and pyridyloxy chain. Activity: Potent histamine H2 receptor antagonism and gastroprotection due to sulfinyl group’s electron-withdrawing effects . Comparison: The target compound lacks sulfinyl functionality, possibly reducing acid stability but retaining furan’s affinity for aromatic receptors.
Physicochemical Properties
A comparative analysis of key parameters is summarized below:
Key Observations :
- The target compound’s furan group increases polarity (higher PSA) compared to dimethylamino derivatives but remains less lipophilic than sulfinyl-containing analogs.
- Morpholine and pyridyloxy substituents enhance water solubility, which may influence bioavailability.
Pharmacological Activities
Anti-Tumor Activity
- Imidazole Derivatives (Compounds 5–9 in ) :
- Exhibit carbonic anhydrase (CA) inhibition, with IC50 values influenced by electron-withdrawing groups (e.g., nitro, trifluoromethyl).
- Comparison : The furan’s electron-rich nature may reduce CA affinity compared to imidazole-based analogs.
Gastroprotective Effects
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